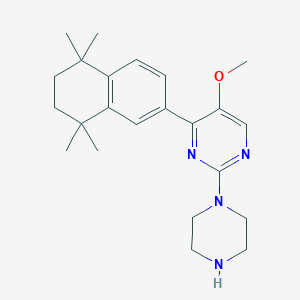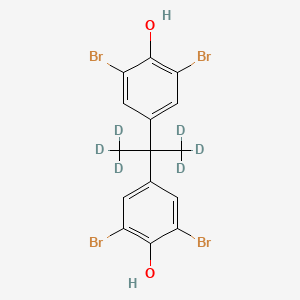
Tetrabromobisphenol A-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromobisphenol A-D6 is a deuterated form of Tetrabromobisphenol A, a brominated flame retardant widely used in various consumer products to reduce flammability. This compound is known for its effectiveness in enhancing fire resistance in materials such as plastics, textiles, and electronics . This compound is often used in scientific research as a stable isotope-labeled internal standard for analytical purposes.
Métodos De Preparación
The synthesis of Tetrabromobisphenol A-D6 involves the bromination of Bisphenol A-D6, a deuterated form of Bisphenol A. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process involves multiple steps, including the protection of hydroxyl groups, bromination, and deprotection . Industrial production methods may involve large-scale bromination reactors and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Tetrabromobisphenol A-D6 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated quinones.
Reduction: Reductive dehalogenation can occur, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include debrominated derivatives and substituted bisphenol compounds.
Aplicaciones Científicas De Investigación
Tetrabromobisphenol A-D6 is extensively used in scientific research for various applications:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and chromatography for the quantification of Tetrabromobisphenol A in environmental and biological samples.
Environmental Studies: Researchers use it to study the environmental fate and degradation pathways of brominated flame retardants.
Material Science: It is used to investigate the fire-retardant properties of materials and develop new flame-retardant formulations.
Mecanismo De Acción
The mechanism of action of Tetrabromobisphenol A-D6 involves its interaction with various molecular targets and pathways. It is known to disrupt endocrine functions by mimicking or antagonizing natural hormones, leading to altered hormonal signaling . Additionally, it can induce oxidative stress and apoptosis in cells by generating reactive oxygen species and activating apoptotic pathways . The compound’s brominated structure allows it to interact with cellular membranes and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Tetrabromobisphenol A-D6 can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A: The non-deuterated form, widely used in similar applications but without the stable isotope labeling.
Hexabromocyclododecane: Another brominated flame retardant with different chemical properties and applications.
Polybrominated diphenyl ethers: A class of brominated flame retardants with varying degrees of bromination and different environmental and toxicological profiles.
This compound is unique due to its deuterated nature, making it particularly useful in analytical applications where stable isotope labeling is required.
Propiedades
Fórmula molecular |
C15H12Br4O2 |
|---|---|
Peso molecular |
549.9 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3 |
Clave InChI |
VEORPZCZECFIRK-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)Br)O)Br)(C2=CC(=C(C(=C2)Br)O)Br)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)


![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
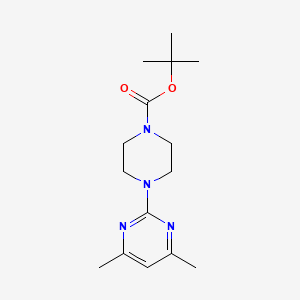
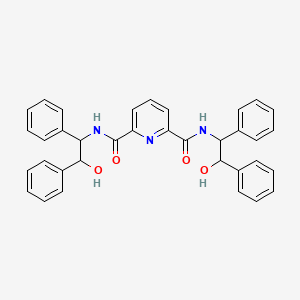


![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
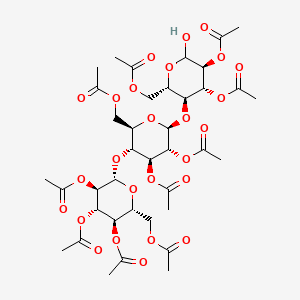
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
